

Nb-Demethylechitamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Nb-Demethylechitamine

Cat. No.: B12384961

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nb-Demethylechitamine is a monoterpenoid indole alkaloid isolated from the twigs of *Alstonia rostrata*, a plant belonging to the Apocynaceae family.[1][2] This natural compound has garnered interest within the scientific community for its demonstrated in vitro cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of **Nb-Demethylechitamine**, including its physicochemical properties, biological activity, and detailed experimental protocols relevant to its study.

Physicochemical Properties

A clear identification of a compound is crucial for research and development. The Chemical Abstracts Service (CAS) number and molecular weight are fundamental identifiers for **Nb-Demethylechitamine**.

Property	Value
CAS Number	60048-88-6
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₄
Molecular Weight	370.44 g/mol

Biological Activity: In Vitro Cytotoxicity

Nb-Demethylechitamine has shown inhibitory effects on the growth of several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been reported to be in the micromolar range. A review of the primary literature indicates moderate antitumor activities against various cancer cell lines.[\[3\]](#)

Cell Line	Cancer Type	Reported IC ₅₀ Range (μM)
HL-60	Human Myeloid Leukemia	6.59 - 14.70
SMMC-7721	Liver Cancer	6.59 - 14.70
A-549	Lung Cancer	6.59 - 14.70
MCF-7	Breast Cancer	Not explicitly stated in the cited range
SW480	Colon Cancer	6.59 - 14.70

Note: The IC₅₀ values are based on a review citing the primary work by Yuan YX, et al. (2018). For precise values, consulting the original publication is recommended.

Experimental Protocols

Isolation of Nb-Demethylechitamine from *Alstonia rostrata*

The following is a representative protocol for the isolation of alkaloids from *Alstonia* species, which can be adapted for the specific isolation of **Nb-Demethylechitamine**.

1. Extraction:

- Air-dry and powder the twigs of *Alstonia rostrata*.
- Macerate the powdered plant material in 95% ethanol at room temperature.
- Concentrate the extract under reduced pressure to yield a crude ethanol extract.

- Suspend the crude extract in distilled water and perform a liquid-liquid extraction with chloroform to separate the alkaloidal fraction.

2. Acid-Base Extraction:

- Mix the crude chloroform extract with a dilute acid solution (e.g., 3% HCl) to protonate the alkaloids, rendering them water-soluble.
- Collect the aqueous layer containing the alkaloid salts.
- Basify the aqueous layer to a pH of approximately 10 by adding a base (e.g., NaOH) to deprotonate the alkaloids, making them soluble in organic solvents.
- Extract the basified aqueous solution with chloroform to obtain the crude alkaloidal fraction.
[4]

3. Chromatographic Purification:

- Subject the crude alkaloidal fraction to column chromatography on silica gel.
- Elute the column with a gradient of solvents, such as a mixture of chloroform and methanol, gradually increasing the polarity.[4]
- Collect the fractions and monitor them by thin-layer chromatography (TLC).
- Combine fractions showing similar TLC profiles.
- Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to isolate pure **Nb-Demethylechitamine**.

Cytotoxicity Determination by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

- Culture the desired cancer cell lines in 96-well plates at an appropriate density.

- Incubate the plates overnight to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of **Nb-Demethylechitamine** in a suitable solvent (e.g., DMSO).
- Serially dilute the stock solution to obtain a range of concentrations.
- Treat the cells with the different concentrations of **Nb-Demethylechitamine** and include a vehicle control (DMSO).
- Incubate the plates for a specified period (e.g., 72 hours).

3. MTT Addition and Incubation:

- Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[\[5\]](#)

4. Formazan Solubilization and Absorbance Reading:

- Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Read the absorbance of each well using a microplate reader at a wavelength of 540-570 nm.[\[5\]](#)

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration compared to the vehicle control.
- Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Apoptosis Detection by Annexin V/PI Staining

Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptosis by flow cytometry.

1. Cell Treatment and Harvesting:

- Treat cells with **Nb-Demethylechitamine** at a concentration around its IC₅₀ value for a defined period.
- Harvest the cells by centrifugation.

2. Staining:

- Wash the cells with cold phosphate-buffered saline (PBS).
- Resuspend the cells in 1X binding buffer.
- Add fluorescently labeled Annexin V and PI to the cell suspension.[\[6\]](#)[\[7\]](#)[\[8\]](#)

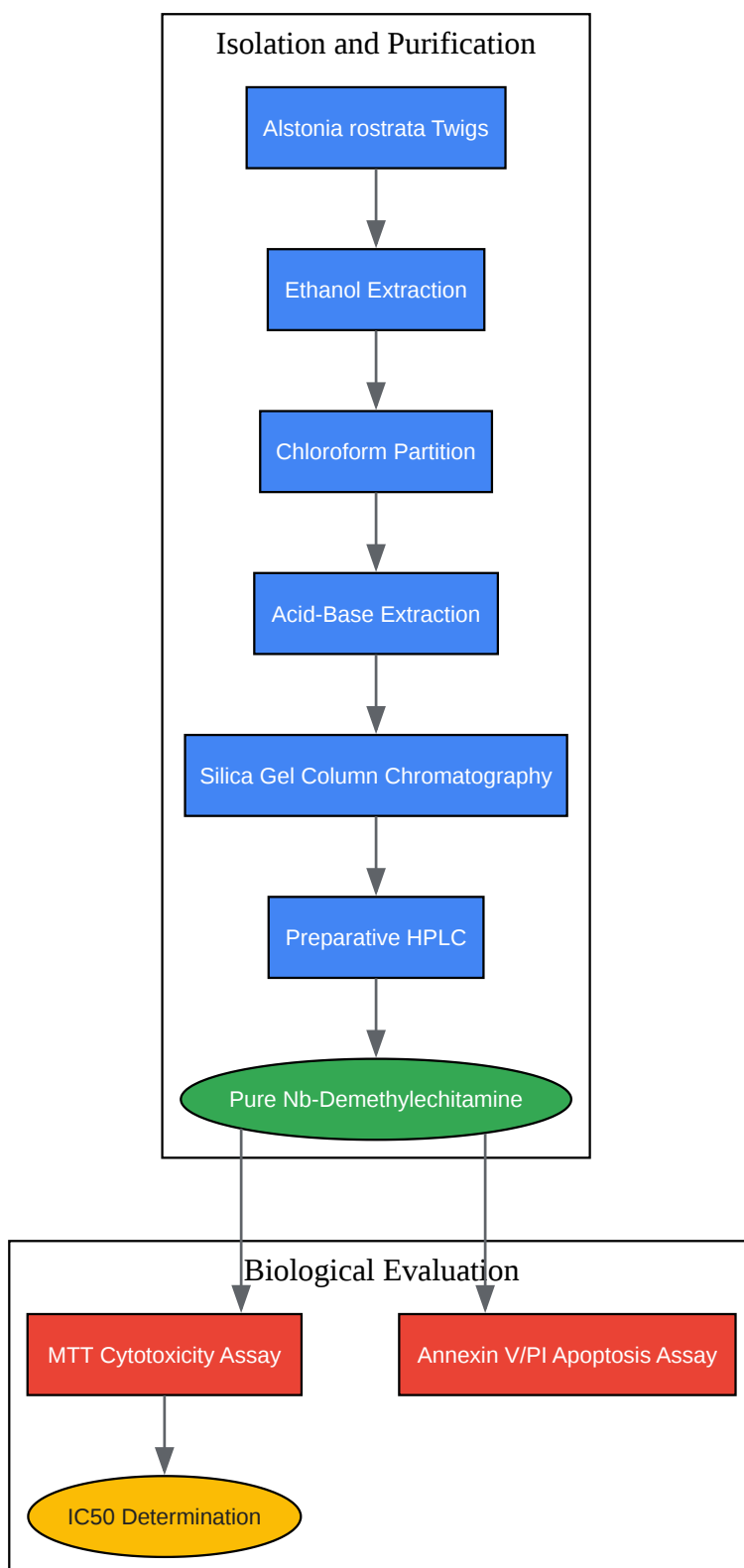
3. Incubation:

- Incubate the cells in the dark at room temperature for 15-20 minutes.[\[6\]](#)

4. Flow Cytometry Analysis:

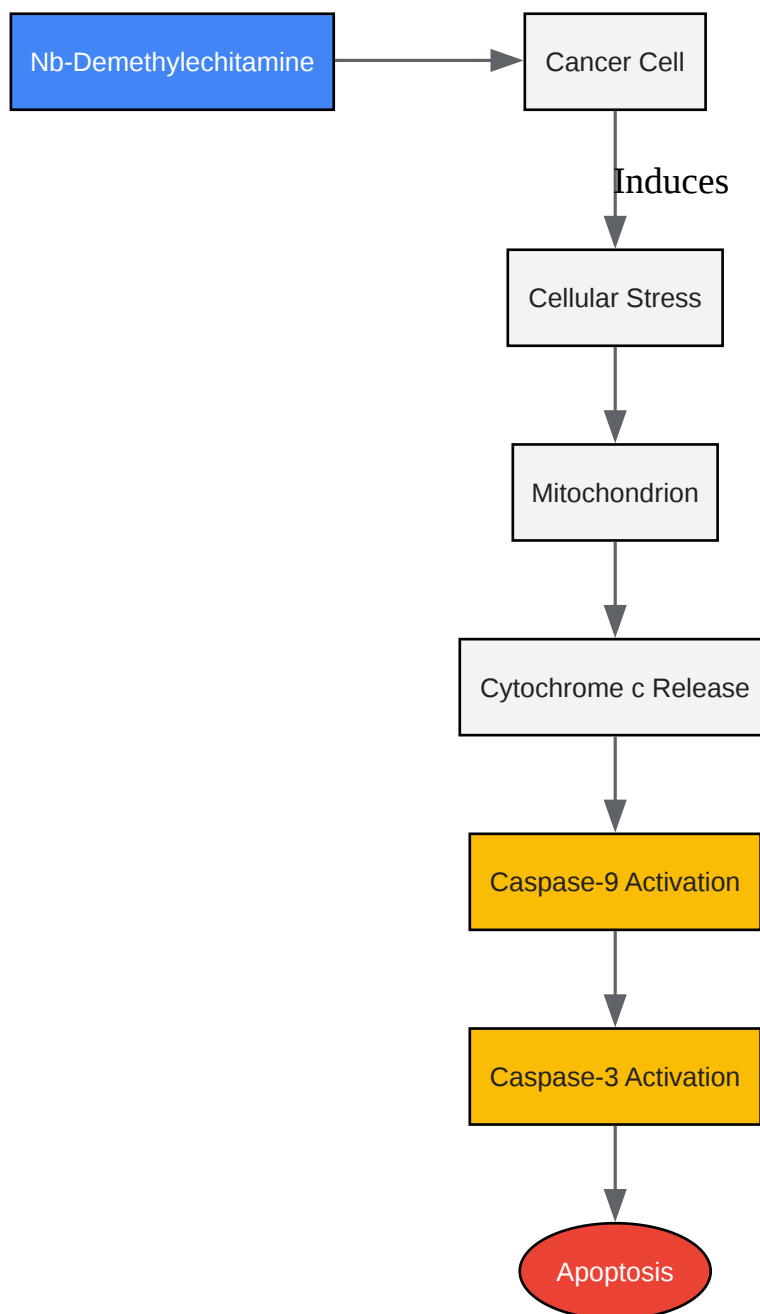
- Analyze the stained cells by flow cytometry.
- The different cell populations can be distinguished:
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations



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Caption: Experimental workflow for the isolation and biological evaluation of **Nb-Demethylechitamine**.



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Caption: A plausible intrinsic apoptosis signaling pathway induced by **Nb-Demethylechitamine**.

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